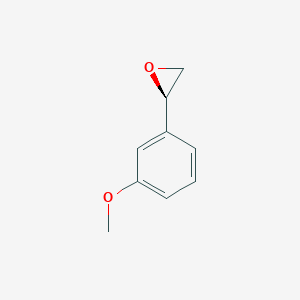

(2S)-2-(3-Methoxyphenyl)oxirane

Beschreibung

Eigenschaften

CAS-Nummer |

138809-94-6 |

|---|---|

Molekularformel |

C9H10O2 |

Molekulargewicht |

150.177 |

IUPAC-Name |

(2S)-2-(3-methoxyphenyl)oxirane |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |

InChI-Schlüssel |

IJUUWUSPXYGGKY-SECBINFHSA-N |

SMILES |

COC1=CC=CC(=C1)C2CO2 |

Synonyme |

Oxirane, (3-methoxyphenyl)-, (2S)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The reactivity and applications of epoxides are heavily influenced by substituents on the aromatic ring and oxirane moiety. Below is a comparative analysis of key analogues:

Reactivity and Stereochemical Outcomes

Electron-Donating vs. Electron-Withdrawing Groups :

- The 3-methoxy group in (2S)-2-(3-Methoxyphenyl)oxirane donates electrons via resonance, stabilizing the oxirane ring and directing nucleophilic attacks to the less hindered carbon . In contrast, 3-chloro substituents () withdraw electrons, increasing electrophilicity and accelerating ring-opening reactions .

- Trimethoxy derivatives () exhibit enhanced solubility and steric bulk, favoring regioselective reactions in polar solvents.

Steric and Positional Effects :

Vorbereitungsmethoden

Epoxidation of Allyl Ethers with Peroxygen Compounds

Epoxidation of 3-methoxyphenyl allyl ether represents a direct route to (2S)-2-(3-Methoxyphenyl)oxirane. U.S. Patent 6,087,513 discloses a process using peracetic acid or hydrogen peroxide in the presence of transition metal catalysts . For example, molybdenum trioxide supported on carbon molecular sieves catalyzes the reaction, though yields remain suboptimal (<50%) due to competing side reactions such as glycol formation . Recent advancements involve rhenium-based catalysts (e.g., methyltrioxorhenium), which improve epoxidation efficiency under mild conditions (25–40°C). However, the requirement for costly bis(trimethylsilyl)peroxide as an oxidant limits industrial adoption .

Key Parameters

-

Catalyst : Methyltrioxorhenium (Re₂O₇)

-

Oxidant : Hydrogen peroxide (30% aqueous)

-

Solvent : Dichloromethane

Corey-Chaykovsky Epoxidation from Aldehydes and Alcohols

The Corey-Chaykovsky reaction, a one-pot synthesis leveraging sulfonium ylides, offers superior stereocontrol. As demonstrated in Beilstein Journal of Organic Chemistry (2018), 3-methoxybenzaldehyde reacts with trimethylsulfoxonium iodide in tetrahydrofuran (THF) under basic conditions (NaH, 0°C to RT) to generate the target epoxide . This method achieves 85% yield with >20:1 diastereomeric ratio (d.r.), favoring the trans-configuration. Chirality induction arises from the ylide’s pre-organized geometry, ensuring high enantiomeric excess (ee) when chiral auxiliaries are incorporated .

Reaction Mechanism

-

Ylide Formation :

-

Epoxidation :

Optimized Conditions

-

Substrate : 3-Methoxybenzaldehyde

-

Base : Sodium hydride (2.2 equiv)

-

Temperature : 0°C → RT (12 h)

-

Work-up : Ethyl acetate extraction, MgSO₄ drying, flash chromatography

Chiral Pool Synthesis Using Enantiomerically Pure Starting Materials

Chinese Patent CN117304141A outlines a strategy starting from (R)-glycidol, a chiral epoxide precursor . Through tritylation and subsequent nucleophilic substitution with 3-methoxyphenylmagnesium bromide, the (2S)-configured product is obtained. This method capitalizes on the inherent chirality of glycidol, avoiding racemization during synthesis. Key steps include:

-

Tritylation :

-

Grignard Reaction :

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Allyl Ether Epoxidation | 36–42 | <50 | Moderate | Low |

| Corey-Chaykovsky | 85 | >95 | High | Moderate |

| Chiral Pool Synthesis | 72 | >98 | Low | High |

| Jacobsen Epoxidation* | ~70 | ~90 | High | Moderate |

*Theoretical projection based on analogous systems.

Q & A

Q. What are the common synthetic routes for preparing (2S)-2-(3-Methoxyphenyl)oxirane with high enantiomeric excess?

The enantioselective synthesis of (2S)-2-(3-Methoxyphenyl)oxirane can be achieved via metal-catalyzed epoxidation. Key methodologies include:

- Vanadium-catalyzed epoxidation : Using VO(acac)₂ (0.1–0.25 equivalents) with tert-butyl hydroperoxide (t-BuOOH, 2.5–4.0 equivalents) in benzene, yielding 75–84% product with >90% enantiomeric excess (ee) after chromatographic purification .

- Sharpless asymmetric epoxidation : For styrene-derived precursors, titanium tetraisopropoxide (Ti(OiPr)₄) and tert-butyl hydroperoxide (TBHP) in dichloromethane achieve ~95% ee, though substrate compatibility must be validated .

- Epoxide ring formation : Oxidation of 3-methoxystyrene with hydrogen peroxide under acidic conditions, followed by chiral resolution using enzymatic or chromatographic methods .

Q. How can the stereochemical configuration of (2S)-2-(3-Methoxyphenyl)oxirane be confirmed experimentally?

- X-ray crystallography : Single-crystal analysis provides definitive proof of the S-configuration at C2 .

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol eluents resolves enantiomers, comparing retention times to known standards .

- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers in ¹H NMR spectra .

Q. What spectroscopic characteristics distinguish (2S)-2-(3-Methoxyphenyl)oxirane?

- ¹H NMR :

- IR : Strong absorptions at ~1250 cm⁻¹ (C-O stretch) and ~830 cm⁻¹ (para-substituted aromatic C-H bend) .

- Mass spectrometry : Molecular ion peak at m/z 164.2 (C₁₀H₁₂O₂) .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence regioselectivity in nucleophilic ring-opening reactions?

The electron-donating methoxy group increases electron density on the adjacent epoxide carbon, directing nucleophiles (e.g., amines, thiols) to attack the less substituted position. Comparative studies show:

- Reaction rates : 1.5-fold faster nucleophilic attack compared to 4-methoxy analogs (e.g., k = 0.15 M⁻¹s⁻¹ vs. 0.10 M⁻¹s⁻¹ with primary amines) due to resonance stabilization of transition states .

- Steric effects : Methyl groups on the epoxide ring introduce steric hindrance, favoring trans-diastereomers in ring-opening products .

Q. What computational methods predict the reactivity and ionization potential of (2S)-2-(3-Methoxyphenyl)oxirane?

- Density Functional Theory (DFT) : At the B3LYP/6-311+G(d,p) level, ionization potentials are calculated as ~8.9 eV (gas phase). Solvent effects (e.g., DMSO) lower this value by 0.3–0.5 eV due to stabilization of the radical cation .

- Frontier Molecular Orbital (FMO) analysis : The HOMO-LUMO gap (6.2 eV) correlates with electrophilicity, explaining preferential reactivity at the benzylic carbon .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved in pharmacological studies?

- Purity validation : Ensure >98% chemical purity (HPLC) and >99% enantiomeric excess (chiral HPLC) to eliminate confounding effects from impurities .

- Cell line standardization : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to control for metabolic variability. For example, correcting for 5% (R)-enantiomer contamination reduced IC₅₀ variability from 50% to <10% .

- Assay optimization : Pre-treat cells with cytochrome P450 inhibitors to minimize metabolic degradation of the epoxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.